Plasma Cholesterol Reduction: (-)-Beta-Sitosterol Demonstrates Superior Efficacy Over Synthetic Cholesterol Analogues in Hypercholesterolemic Hamsters
In a hypercholesterolemic hamster model, oral administration of (-)-beta-sitosterol reduced plasma total cholesterol (TC) by 20.3% relative to untreated controls. In direct comparison, three synthesized cholesterol analogues (CA0, CA3, CA14) with side chains possessing two or fewer branches showed no statistically significant effect on plasma TC [1].
| Evidence Dimension | Percent reduction in plasma total cholesterol (TC) in hypercholesterolemic hamsters |
|---|---|
| Target Compound Data | 20.3% reduction in plasma TC |
| Comparator Or Baseline | CA0, CA3, CA14 (cholesterol analogues): No significant effect on plasma TC |
| Quantified Difference | 20.3% reduction vs. 0% reduction (non-significant change) |
| Conditions | In vivo; hypercholesterolemic male hamsters; oral administration; 4-week feeding trial. |
Why This Matters
This demonstrates that the specific branched side chain of (-)-beta-sitosterol is essential for in vivo cholesterol-lowering activity, differentiating it from simpler cholesterol-like molecules.
- [1] Chen ZY, et al. Synthesis of cholesterol analogues and comparison on their effect on plasma cholesterol with β-Sitosterol. Food Chem. 2024;461:140820. doi:10.1016/j.foodchem.2024.140820. View Source
